molecular formula C25H27N3O2S B15143658 3-Hexylsulfanyl-4-(4-methoxyphenyl)-5-naphthalen-1-yloxy-1,2,4-triazole

3-Hexylsulfanyl-4-(4-methoxyphenyl)-5-naphthalen-1-yloxy-1,2,4-triazole

Cat. No.: B15143658
M. Wt: 433.6 g/mol
InChI Key: JYAFQVPCZBNNKZ-UHFFFAOYSA-N
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Description

3-Hexylsulfanyl-4-(4-methoxyphenyl)-5-naphthalen-1-yloxy-1,2,4-triazole is a complex organic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science

Preparation Methods

The synthesis of 3-Hexylsulfanyl-4-(4-methoxyphenyl)-5-naphthalen-1-yloxy-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazole ring, followed by the introduction of the hexylsulfanyl, methoxyphenyl, and naphthalen-1-yloxy groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

3-Hexylsulfanyl-4-(4-methoxyphenyl)-5-naphthalen-1-yloxy-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Hexylsulfanyl-4-(4-methoxyphenyl)-5-naphthalen-1-yloxy-1,2,4-triazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hexylsulfanyl-4-(4-methoxyphenyl)-5-naphthalen-1-yloxy-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-Hexylsulfanyl-4-(4-methoxyphenyl)-5-naphthalen-1-yloxy-1,2,4-triazole can be compared with other similar compounds, such as:

    3-Hexylsulfanyl-4-(4-methoxyphenyl)-5-(1-naphthyloxy)-1,2,4-triazole: This compound has a similar structure but may exhibit different chemical and biological properties due to variations in the substituent groups.

    3-Hexylsulfanyl-4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole: The presence of additional methoxy groups can influence the compound’s reactivity and biological activity.

    3-Hexylsulfanyl-4-(4-methoxyphenyl)-5-(2,4-dichlorophenyl)-1,2,4-triazole:

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C25H27N3O2S

Molecular Weight

433.6 g/mol

IUPAC Name

3-hexylsulfanyl-4-(4-methoxyphenyl)-5-naphthalen-1-yloxy-1,2,4-triazole

InChI

InChI=1S/C25H27N3O2S/c1-3-4-5-8-18-31-25-27-26-24(28(25)20-14-16-21(29-2)17-15-20)30-23-13-9-11-19-10-6-7-12-22(19)23/h6-7,9-17H,3-5,8,18H2,1-2H3

InChI Key

JYAFQVPCZBNNKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=NN=C(N1C2=CC=C(C=C2)OC)OC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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